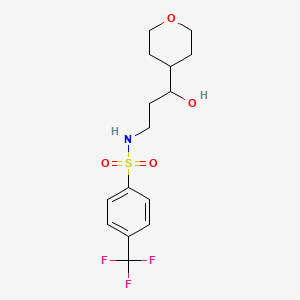

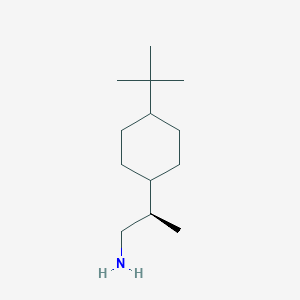

![molecular formula C18H20ClN5 B2528315 3-(4-氯苯基)-5-甲基-7-(4-甲基哌嗪-1-基)吡唑并[1,5-a]嘧啶 CAS No. 900271-38-7](/img/structure/B2528315.png)

3-(4-氯苯基)-5-甲基-7-(4-甲基哌嗪-1-基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

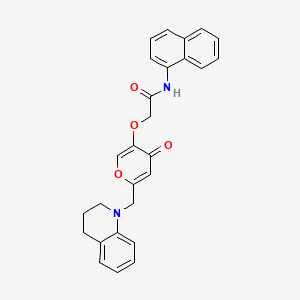

The compound "3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine (PP) class, which is known for its diverse biological activities. The PP scaffold is a fused heterocyclic system that has been extensively studied for its potential in drug discovery, particularly due to its anti-inflammatory, antiviral, antitumor, and adenosine receptor affinity properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions. For instance, a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been reported, which proceeds via a microwave-assisted process involving the reaction of β-enaminones with NH-3-aminopyrazoles, followed by formylation with an iminium salt moiety . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its preparation.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often confirmed using NMR measurements and X-ray diffraction analysis. These techniques help determine the regioselectivity of the reactions and the precise arrangement of substituents on the heterocyclic core . The presence of various substituents, such as chlorophenyl and methylpiperazinyl groups, can significantly influence the molecular geometry and, consequently, the biological activity of the compound.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including functionalization and substitution, to modify their biological properties. For example, the introduction of different substituents at various positions on the PP core has been shown to affect the anti-inflammatory activity of these compounds . Additionally, the reactivity of the PP scaffold allows for the synthesis of functional fluorophores and nucleoside analogs with potential antiviral and antitumor activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, fluorescence, and quantum yields, can be influenced by the nature and position of substituents on the heterocyclic core. For instance, derivatives substituted at position 7 with different acceptor or donor groups have shown significant fluorescence properties, with large Stokes shifts in various solvents . The introduction of a 4-methylpiperazin-1-yl group at position 7, as in the compound of interest, could potentially impart unique physical and chemical characteristics that may be relevant for its biological activity.

科学研究应用

抗癌和抗炎应用

3-(4-氯苯基)-5-甲基-7-(4-甲基哌嗪-1-基)吡唑并[1,5-a]嘧啶作为吡唑并嘧啶衍生物的一部分,在抗癌和抗炎应用中显示出潜力。这些化合物已被合成并评估了对 HCT-116 和 MCF-7 等癌细胞系的细胞毒作用,显示出显着的抗癌活性。此外,它们还经过测试,以抑制参与炎症过程的酶 5-脂氧合酶的能力,显示出有希望的抗炎作用 (Rahmouni 等人,2016)。

抗增殖和促凋亡作用

该化合物属于一类更广泛的吡唑并[3,4-d]嘧啶,这些吡唑并[3,4-d]嘧啶已被合成并发现具有有效的抗增殖和促凋亡活性。这些化合物通过干扰细胞增殖途径中的关键酶 Src 的磷酸化来抑制癌细胞的生长。它们还通过抑制抗凋亡基因 BCL2 诱导凋亡,为对抗癌细胞生长提供了双重机制 (Carraro 等人,2006)。

抗结核潜力

在传染病的背景下,吡唑并嘧啶的衍生物已被探索其抗结核特性。具体来说,均哌嗪-嘧啶-吡唑杂化物已被合成,并显示出对结核分枝杆菌菌株的有效体外活性,表明抗结核剂开发的新途径 (Vavaiya 等人,2022)。

非甾体抗炎应用

对吡唑并[1,5-a]嘧啶的进一步研究已发现该类中的化合物表现出显着的抗炎特性,而没有通常与非甾体抗炎药 (NSAID) 相关的溃疡活性。这一发现表明开发更安全的抗炎药的潜力 (Auzzi 等人,1983)。

嘌呤类似物和抗菌活性

吡唑并[1,5-a]嘧啶被认为是嘌呤类似物,并因其潜在的抗菌特性而被合成。一些衍生物已显示出对各种微生物菌株的有希望的活性,表明它们作为抗菌剂的潜力 (Ahmed 等人,2007)。

作用机制

Target of Action

It’s known that pyrimidine derivatives, which include this compound, have a wide range of biological activities . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Mode of Action

It’s known that pyrimidine derivatives can mimic the structural features of biogenic purines, making them promising candidates for drug development . The molecule’s electrophilic addition site is 4-N in the piperazine group, and the sites for nucleophilic attack are both 13-C and 15-C in the quinoline group .

Biochemical Pathways

Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Pharmacokinetics

It’s known that the piperazine ring, which is part of this compound, is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

It’s known that pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

生化分析

Biochemical Properties

It is known that pyrimidine-fused heterocycles, such as this compound, are critical for the inhibition of certain enzymes like cyclin-dependent kinases (CDKs) .

Cellular Effects

Similar pyrimidine derivatives have shown diverse biological activities, including antimicrobial and antiproliferative activity against certain cancer cells .

Molecular Mechanism

It is suggested that the pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for the inhibition of certain enzymes like CDKs .

属性

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-18(21-13)16(12-20-24)14-3-5-15(19)6-4-14/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCMVZJAOUMCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

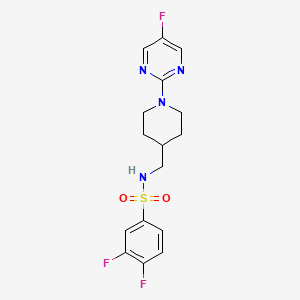

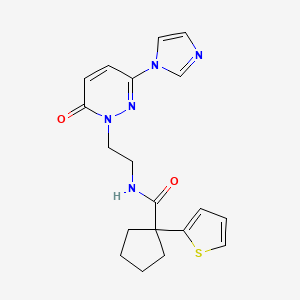

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)

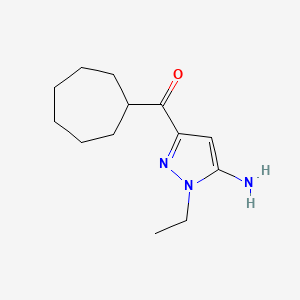

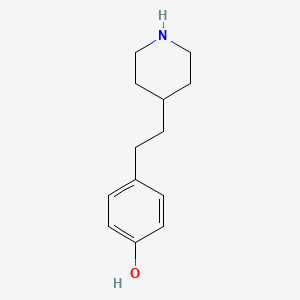

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)

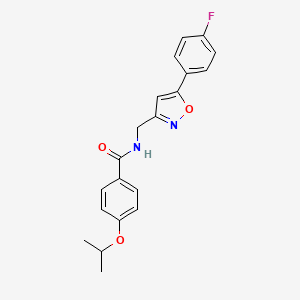

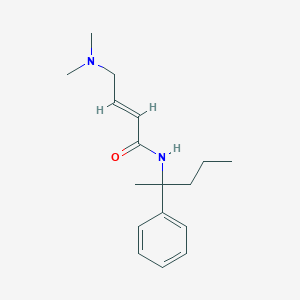

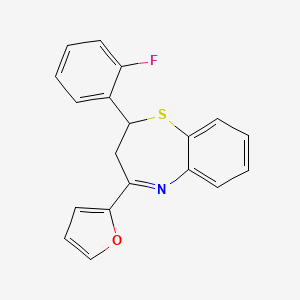

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)

![5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2528248.png)